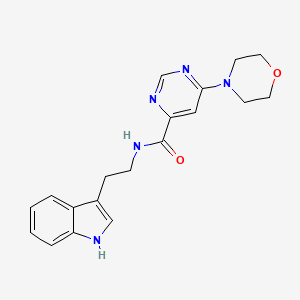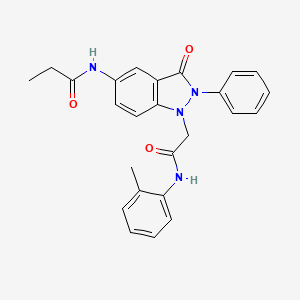
N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C25H24N4O3. It likely contains a heterocyclic indazole core, which is a common feature in a variety of natural products and medicinal agents .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been studied extensively for their various biological activities .Aplicaciones Científicas De Investigación
Antioxidant Properties
A study reported the synthesis of a compound closely related to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide and tested its antioxidant ability. It was found to have a 1.5-fold higher antioxidant capacity compared to the control, butylated hydroxytoluene, as assessed by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Antimicrobial Activity
Another compound structurally similar to this compound demonstrated significant antimicrobial activity. Studies showed that these types of compounds can inhibit a variety of bacterial strains and fungal species, showing potential as antibacterial and antifungal agents (Helal et al., 2013).
Biological Assessment
In a study focusing on microwave-assisted synthesis of derivatives related to this compound, the compounds were evaluated for their biological properties. The assessment included antimicrobial activity against several bacterial strains and fungal species, with some derivatives showing high inhibitory effects (Ghazzali et al., 2012).
Anticancer Potential
Research on related triazole derivatives, which share a structural similarity to this compound, has shown cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. These findings suggest potential applications in cancer research and therapy (Šermukšnytė et al., 2022).
Structural and Chemical Analysis
A study involving the synthesis and crystal structure analysis of a compound analogous to this compound has contributed valuable information regarding its molecular structure, which is crucial for understanding its biological activity and potential applications (Marjani, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[2-(2-methylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-23(30)26-18-13-14-22-20(15-18)25(32)29(19-10-5-4-6-11-19)28(22)16-24(31)27-21-12-8-7-9-17(21)2/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRBRJJXSRUCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

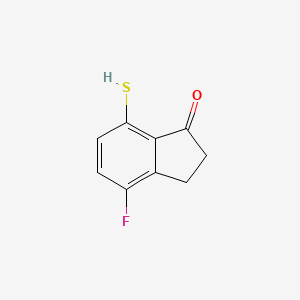

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)
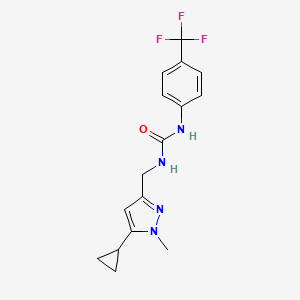
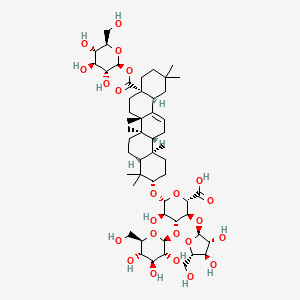

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)
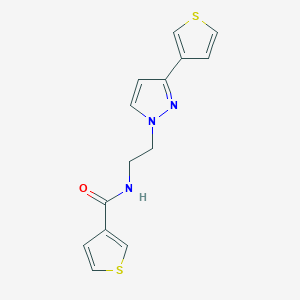

![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)
![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)
